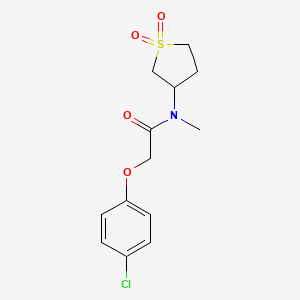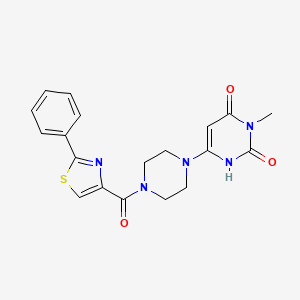![molecular formula C15H20N4O5 B2357784 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 941984-10-7](/img/structure/B2357784.png)
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound with a distinct chemical structure, known for its potential applications in various scientific fields. Its unique configuration, involving methoxy groups and dioxo functional groups, plays a significant role in its chemical behavior and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step organic synthesis approach is typically employed. One common route involves:
Starting with a pyrido[2,3-d]pyrimidine core.
Functionalizing the core with methoxy and methyl groups.
Introducing the acetamide moiety via amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis involves:
Large-scale reactions in batch reactors.
Strict control of temperature and pH to ensure high yield and purity.
Use of organic solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various reactions:
Oxidation: : Addition of oxidizing agents like potassium permanganate can lead to the formation of oxidized derivatives.
Reduction: : Using reducing agents like sodium borohydride to reduce the dioxo groups.
Substitution: : Reactions with halogenating agents can introduce halogen atoms at specific positions in the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidized derivatives with higher functional group reactivity.
Reduced compounds with altered pharmacological properties.
Halogenated derivatives useful in medicinal chemistry for drug development.
Aplicaciones Científicas De Investigación
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide has found applications in:
Chemistry: : As a building block in organic synthesis and a reagent in complex reaction mechanisms.
Biology: : Investigating its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: : Exploring its potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound's mechanism of action primarily involves interaction with specific molecular targets:
Binding to enzyme active sites, thereby inhibiting their function.
Modulating signaling pathways by interacting with cellular receptors.
Influencing gene expression by interacting with DNA or RNA.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide stands out due to:
Its unique methoxy and dioxo functional groups, which impart distinct reactivity.
Higher selectivity and potency in biological assays.
Enhanced stability under physiological conditions.
Similar Compounds
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
N-(2-methoxyethyl)-2-(1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-5-yl)acetamide
Propiedades
IUPAC Name |
2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-9-7-17-13-11(12(9)24-4)14(21)19(15(22)18(13)2)8-10(20)16-5-6-23-3/h7H,5-6,8H2,1-4H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBCEKQJGQZPBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)
![(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid](/img/structure/B2357713.png)
![3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357715.png)
![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)




